[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Overview
Description
“[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride” is a chemical compound with the empirical formula C7H13N3.2ClH . It is also known as N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . For example, 1-methyl-1H-imidazol-2-yl methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1,3-diazole show different biological activities .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 226.15 .Scientific Research Applications
Synthesis and Chemical Transformations
The work by Jasiński et al. (2008) showcases the preparation of optically active 1H-imidazole 3-oxides derived from amino acid esters, highlighting the versatility of imidazole derivatives in synthesizing chiral units for potential pharmaceutical applications (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Mancuso et al. (2017) reported a palladium-catalyzed approach to functionalized benzimidazopyrimidinones, demonstrating the utility of imidazole derivatives in facilitating complex organic reactions for the synthesis of compounds with potential as drug candidates (Mancuso, Veltri, Russo, Grasso, Cuocci, Romeo, & Gabriele, 2017).
Shafiee et al. (2005) prepared a series of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines, showcasing the application of imidazole derivatives in the development of novel chemical entities with potential pharmacological activities (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).
Potential Biological Activities
Rashid et al. (2012) synthesized a series of benzimidazoles bearing the oxadiazole nucleus as anticancer agents, demonstrating the promise of imidazole-based compounds in oncological research and their potential as anticancer drugs (Rashid, Husain, & Mishra, 2012).
Nofal et al. (2014) explored the synthesis of benzimidazole–thiazole derivatives as anticancer agents, further illustrating the role of imidazole derivatives in medicinal chemistry for the development of new therapeutics (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Future Directions
properties
IUPAC Name |
3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-10-6-5-9-7(10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTGOPLTBXDQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.